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For Researchers, Scientists, and Drug Development Professionals

Abstract
MM3122 is a potent and selective small-molecule inhibitor of Transmembrane Serine Protease

2 (TMPRSS2), a host cell enzyme essential for the entry of SARS-CoV-2 and other respiratory

viruses. By blocking the enzymatic activity of TMPRSS2, MM3122 prevents the proteolytic

cleavage of the viral spike protein, a critical step for viral fusion with the host cell membrane.

These application notes provide a comprehensive overview of MM3122, including its

mechanism of action, and detailed protocols for its laboratory synthesis and characterization.

The provided information is intended to facilitate further research and development of MM3122
as a potential broad-spectrum antiviral agent.

Introduction
MM3122 is a ketobenzothiazole-based peptidomimetic that acts as a potent inhibitor of

TMPRSS2. It was identified through rational structure-based drug design and has

demonstrated significant antiviral activity against SARS-CoV-2 and MERS-CoV in preclinical

studies. The compound exhibits excellent metabolic stability and a favorable safety profile in

animal models, making it a promising candidate for clinical development.
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The primary target of MM3122 is the host cell surface protein TMPRSS2. Many viruses,

including coronaviruses and influenza viruses, rely on TMPRSS2 to cleave and activate their

surface glycoproteins, which is a prerequisite for viral entry into the host cell. MM3122 binds to

the active site of TMPRSS2, blocking its proteolytic activity. This inhibition of TMPRSS2

prevents the activation of the viral spike protein, thereby halting the fusion of the viral and

cellular membranes and effectively stopping the infection at its earliest stage. Targeting a host

protein like TMPRSS2 may also present a higher barrier to the development of viral resistance.

[1][2][3]

Data Presentation
Table 1: In Vitro Activity of MM3122

Target/Assay IC50/EC50 Cell Line Virus Reference

Recombinant

full-length

TMPRSS2

340 pM (IC50) - - [1][2]

VSV-SARS-CoV-

2 chimeric virus

entry

430 pM (EC50) Calu-3
VSV-SARS-CoV-

2
[1][2]

SARS-CoV-2

induced

cytopathic effects

74 nM (EC50) Calu-3 SARS-CoV-2 [1][2]

MERS-CoV cell

entry
870 pM (EC50) Calu-3 MERS-CoV [1][2]

Authentic SARS-

CoV-2 replication

~10-20 nM

(IC50)
Calu-3

SARS-CoV-2

(wt)
[4]

Table 2: Pharmacokinetic Properties of MM3122 in Mice
Parameter Value

Route of
Administration

Species Reference

Half-life (Plasma) 8.6 hours Intraperitoneal NSG mice [5]

Half-life (Lung) 7.5 hours Intraperitoneal NSG mice [5]
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Experimental Protocols
General Synthesis of Ketobenzothiazole-Based
Peptidomimetic Inhibitors
The synthesis of MM3122 follows a general procedure for creating ketobenzothiazole-based

peptidomimetic inhibitors. This process typically involves solid-phase peptide synthesis to build

the desired amino acid sequence, followed by the coupling of the ketobenzothiazole "warhead"

and subsequent deprotection.

Materials:

Fmoc-protected amino acids

Rink Amide resin

DIPEA (N,N-Diisopropylethylamine)

DCM (Dichloromethane)

20% Piperidine in DMF (N,N-Dimethylformamide)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

20% HFIP (Hexafluoroisopropanol) in DCM

DMP (Dess-Martin periodinane)

TFA (Trifluoroacetic acid)

TIPS (Triisopropylsilane)

Water

Procedure:
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Resin Loading: The first Fmoc-protected amino acid is loaded onto the Rink Amide resin

using DIPEA in DCM.

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20%

piperidine in DMF.

Peptide Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to

the growing peptide chain using HATU and DIPEA in DMF. Steps 2 and 3 are repeated until

the desired peptide sequence is assembled.

Cleavage from Resin: The protected peptide is cleaved from the resin using 20% HFIP in

DCM.

Warhead Coupling: The ketobenzothiazole warhead is coupled to the N-terminus of the

peptide using HATU and DIPEA in DMF.

Oxidation: The secondary alcohol of the warhead is oxidized to the corresponding ketone

using DMP in DCM.

Final Deprotection: All remaining protecting groups are removed by treating the compound

with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5).

Purification: The final product is purified by reverse-phase HPLC.

Note: This is a generalized protocol. The specific amino acid sequence and N-terminal capping

group for MM3122 would be as described in the primary literature.

In Vitro TMPRSS2 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of MM3122 against

TMPRSS2 in a cellular context.

Materials:

Vero E6 cells

Plasmid encoding wild-type TMPRSS2
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Plasmid encoding inactive mutant TMPRSS2 (S441A)

Transfection reagent

Fluorogenic TMPRSS2 substrate

MM3122

DMSO (Dimethyl sulfoxide)

96-well plates

Fluorometer

Procedure:

Cell Seeding: Seed Vero E6 cells in 96-well plates.

Transfection: Transfect the cells with either the wild-type TMPRSS2 plasmid, the inactive

mutant plasmid, or an empty vector (mock) and incubate for 24 hours.

Compound Addition: Prepare serial dilutions of MM3122 in DMSO and add them to the

appropriate wells. Include a vehicle control (DMSO only).

Substrate Addition: Add the fluorogenic TMPRSS2 substrate to all wells.

Incubation: Incubate the plates for an additional 24 hours.

Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer.

Data Analysis: Subtract the fluorescence values of the mock-transfected cells from the

values of the TMPRSS2-transfected cells. Calculate the percentage of residual TMPRSS2

activity relative to the vehicle-treated cells. Determine the IC50 value by fitting the data to a

dose-response curve using non-linear regression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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